molecular formula C12H10N4O5 B12542885 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline CAS No. 654059-77-5

3-(3-Amino-5-nitrophenoxy)-4-nitroaniline

Cat. No.: B12542885
CAS No.: 654059-77-5
M. Wt: 290.23 g/mol
InChI Key: ZMNURADDJZZXQL-UHFFFAOYSA-N
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Description

3-(3-Amino-5-nitrophenoxy)-4-nitroaniline is an organic compound with a complex structure that includes both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline typically involves multi-step reactions. One common method includes the nitration of aniline derivatives followed by the introduction of amino groups through reduction reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-nitrophenoxy)-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or catalytic hydrogenation can be used to reduce the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Various electrophiles and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

3-(3-Amino-5-nitrophenoxy)-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding, electron transfer, and other interactions that influence its reactivity and biological activity. Specific pathways may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-nitrophenol
  • 4-Nitroaniline
  • 3,5-Dinitroaniline

Comparison

Compared to similar compounds, 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline is unique due to its specific arrangement of functional groups, which can lead to distinct reactivity and applications

Properties

CAS No.

654059-77-5

Molecular Formula

C12H10N4O5

Molecular Weight

290.23 g/mol

IUPAC Name

3-(3-amino-5-nitrophenoxy)-4-nitroaniline

InChI

InChI=1S/C12H10N4O5/c13-7-1-2-11(16(19)20)12(5-7)21-10-4-8(14)3-9(6-10)15(17)18/h1-6H,13-14H2

InChI Key

ZMNURADDJZZXQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC2=CC(=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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